2-Methyl-4-phenylpyridine

Vue d'ensemble

Description

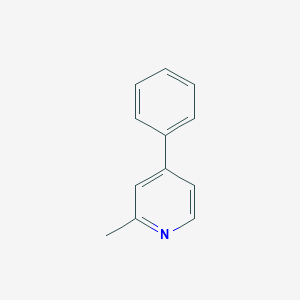

2-Methyl-4-phenylpyridine is an organic compound with the molecular formula C12H11N It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and a phenyl group at the fourth position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylpyridine can be achieved through several methods. One common approach involves the α-methylation of 4-phenylpyridine. This reaction can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures. This method offers high selectivity and yields .

Another method involves the use of Grignard reagents. For example, the addition of a methyl Grignard reagent to 4-phenylpyridine N-oxide, followed by treatment with acetic anhydride, can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale continuous flow processes. These methods are preferred due to their efficiency, safety, and reduced waste generation. The use of heterogeneous catalysis, such as Raney nickel, is common in these processes to ensure high yields and selectivity .

Analyse Des Réactions Chimiques

Hydrogenation of the Pyridine Ring

The pyridine ring undergoes catalytic hydrogenation under specific conditions to yield saturated piperidine derivatives. For 2-methyl-4-phenylpyridine, this reaction produces 2-methyl-4-phenylpiperidine , with selectivity influenced by catalyst choice and solvent system:

| Catalyst | Solvent | Temp (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|---|

| 10% Pd/C | EtOAc | 110 | 30 | 95 | 90 (piperidine) | |

| 5% Rh/C | 2-MeTHF | 80 | 30 | 67 | 84 (piperidine) |

Mechanistic Notes :

-

Hydrogenation occurs preferentially at the pyridine ring due to its aromatic destabilization compared to the phenyl substituent.

-

Steric hindrance from the 2-methyl group reduces over-hydrogenation of the phenyl ring .

Electrophilic Substitution Reactions

The electron-deficient pyridine ring directs electrophiles to the meta and para positions relative to the nitrogen. Substituents influence regioselectivity:

Nitration

Nitration of this compound using mixed acid (HNO₃/H₂SO₄) yields 3-nitro-2-methyl-4-phenylpyridine as the major product :

| Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:2) | 0–5°C, 4 h | 3-nitro-2-methyl-4-phenylpyridine | 68 |

Key Insight : The methyl group at position 2 sterically shields the adjacent positions, directing nitration to position 3.

Sulfonation

Reaction with fuming sulfuric acid produces This compound-3-sulfonic acid :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oleum (20% SO₃) | 150°C, 6 h | 3-sulfo-2-methyl-4-phenylpyridine | 55 |

N-Methylation and Quaternary Salt Formation

The nitrogen atom in this compound undergoes alkylation to form quaternary ammonium salts:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | CH₃CN, reflux, 24 h | 1-methyl-2-methyl-4-phenylpyridinium iodide | 92 |

Mechanism :

Oxidation of the Methyl Group

The 2-methyl group is oxidized to a carboxylic acid under strong oxidative conditions:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 12 h | 2-carboxy-4-phenylpyridine | 78 |

Reduction of the Phenyl Group

Catalytic hydrogenation of the phenyl ring is less favored but achievable under high-pressure H₂:

| Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pt/C | 150 bar H₂, 200°C, 8 h | 2-methyl-4-cyclohexylpyridine | 34 |

Substitution Reactions

The methyl group at position 2 participates in radical-mediated reactions. For example, Fe(II)-catalyzed coupling with alkyl halides yields α-alkylated derivatives :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Fe(O₂CCF₃)₂(py)₄ | Pyridine/TFA, 80°C, 6 h | 2-(ethyl)-4-phenylpyridine | 65 |

Mechanism :

Applications De Recherche Scientifique

Neuropharmacology

One of the most notable applications of 2-methyl-4-phenylpyridine is in neuropharmacological studies, particularly concerning Parkinson's disease. The compound is known to be a precursor to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Case Study: MPP+ Neurotoxicity

- Objective : To understand the mechanism of MPP+ induced neurotoxicity.

- Method : In vitro studies using primary mouse cortical neurons exposed to MPP+.

- Findings : The study demonstrated that MPP+ caused significant neuronal apoptosis, which could be mitigated by various protective agents, indicating potential therapeutic avenues for Parkinson's disease treatment .

Anticancer Activity

Research has also explored the anticancer properties of derivatives of this compound. Studies suggest that certain analogs exhibit selective toxicity towards cancer cells, particularly non-small cell lung adenocarcinoma.

Case Study: Anticancer Effects

- Objective : Evaluate the anticancer activity of 1-methyl-4-phenylpyridinium on A549 cells.

- Method : Cell viability assays and apoptosis assays were conducted.

- Findings : The compound showed significant cytotoxic effects on A549 cells, suggesting its potential as an anticancer agent .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in creating compounds with diverse therapeutic effects, including anti-inflammatory and analgesic properties.

Table 1: Pharmaceutical Applications of this compound Derivatives

| Compound Derivative | Application | Reference |

|---|---|---|

| 1-Methyl-4-phenylpyridinium | Neurotoxin research | |

| 5-Methyl-4-phenylpyridine | Anticancer studies | |

| 4-Phenylpyridine | Neuroprotective studies |

Biological Research Applications

The biological implications of this compound extend beyond neurotoxicity and cancer research. Studies have investigated its role in understanding cellular mechanisms involved in neurodegeneration and the potential for developing neuroprotective therapies.

Neuroprotective Studies

Recent studies have focused on compounds derived from this compound that exhibit neuroprotective properties against MPP+-induced toxicity. These investigations aim to identify new therapeutic strategies for treating neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 2-Methyl-4-phenylpyridine involves its interaction with various molecular targets. For instance, it can inhibit the oxidation of NADH-linked substrates in brain mitochondria, which is a key factor in its neurotoxic effects. This inhibition is achieved through the binding of the compound to specific sites on the mitochondrial enzymes, leading to a compromise in mitochondrial oxidative capacity .

Comparaison Avec Des Composés Similaires

2-Methyl-4-phenylpyridine can be compared with other similar compounds, such as:

2-Methylpyridine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

4-Phenylpyridine: Lacks the methyl group, affecting its steric and electronic properties.

2,6-Lutidine: Contains two methyl groups at the second and sixth positions, leading to different steric hindrance and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

2-Methyl-4-phenylpyridine (2-M4PP) is an organic compound that has garnered attention in biological research due to its structural similarities to neurotoxic compounds, particularly 1-methyl-4-phenylpyridinium (MPP+), a well-known neurotoxin associated with Parkinson's disease. This article provides an in-depth exploration of the biological activity of 2-M4PP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

It features a methyl group at the second carbon and a phenyl group at the fourth carbon of the pyridine ring. This unique structure contributes to its reactivity and biological interactions.

The biological activity of 2-M4PP is largely influenced by its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission. Notably, the compound has been studied for its potential effects on dopaminergic systems, which are critical in the pathophysiology of Parkinson's disease.

Key Mechanisms:

- Monoamine Oxidase Inhibition: Similar to MPP+, 2-M4PP may inhibit monoamine oxidase (MAO), an enzyme responsible for dopamine metabolism. This inhibition can lead to increased levels of dopamine in neuronal cells, potentially affecting neuronal survival and function.

- Neurotoxicity: Research indicates that compounds structurally related to MPP+ can induce oxidative stress and mitochondrial dysfunction, leading to neuronal cell death. The specific pathways through which 2-M4PP exerts these effects are still under investigation .

Neurotoxicity Assessment

Studies have shown that 2-M4PP can induce neurotoxic effects similar to those observed with MPP+. For instance, when administered in vitro or in vivo, it has been linked to significant reductions in dopamine levels in various brain regions, indicating potential damage to dopaminergic neurons .

Table 1: Summary of Neurotoxic Effects

Therapeutic Potential

Despite its neurotoxic properties, there is ongoing research into the potential therapeutic applications of 2-M4PP. Some studies suggest that derivatives or analogs could be used to develop neuroprotective strategies against dopaminergic cell death.

Case Study: Neuroprotective Strategies

A recent study explored the use of antioxidants alongside 2-M4PP exposure to mitigate its neurotoxic effects. Results indicated that certain antioxidants could reduce oxidative stress markers and improve cell viability in cultured neurons exposed to 2-M4PP .

Comparative Analysis with Related Compounds

The structural similarity between 2-M4PP and MPP+ raises important questions regarding their biological activities. Both compounds affect dopaminergic systems but differ in their potency and mechanisms.

Table 2: Comparison of Biological Activities

| Compound | Neurotoxic Effects | MAO Inhibition | Potential Therapeutic Use |

|---|---|---|---|

| This compound (2-M4PP) | Moderate | Yes | Under investigation |

| 1-Methyl-4-phenylpyridinium (MPP+) | High | Yes | Established model for PD |

Propriétés

IUPAC Name |

2-methyl-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWNQZTZTZWPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376489 | |

| Record name | 2-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15032-21-0 | |

| Record name | 2-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-methyl-4-phenylpyridine derivatives in organic synthesis?

A1: Research suggests that this compound derivatives can act as valuable building blocks in organic synthesis. For example, a study demonstrated the synthesis of ethyl 6-(4,6-diamino-1,3,5-triazin-2-yl amino)-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate (5j), a novel pyridine derivative, utilizing melamine as the nitrogen source. [] This highlights the versatility of these compounds in constructing complex heterocyclic structures.

Q2: Can you elaborate on the catalytic properties of materials incorporating this compound moieties?

A2: While the provided research doesn't directly explore the catalytic properties of this compound itself, one study showcases the synthesis of copper nanoparticles decorated onto N-doped carbon nanotubes (Cu/NCNTs). [] This nanomaterial exhibits promising catalytic activity in synthesizing four-component pyridine derivatives, showcasing the potential of incorporating similar pyridine-based structures into catalytic systems.

Q3: What insights do the crystal structures of 1,2- and 1,4-dihydropyridines offer about these compounds?

A3: Examining the crystal structures of 1,2- and 1,4-dihydropyridines, including derivatives like 1-dimethylamino-5-ethoxycarbonyl-1,4-dihydro-3-methoxycarbonyl-2-methyl-4-phenylpyridine, provides valuable information about their three-dimensional conformations and molecular packing. [] These structural insights can be crucial for understanding their reactivity, potential interactions with biological targets, and for guiding the design of novel derivatives with tailored properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.